molecular formula C6H13F2O3P B14698407 Diethyl (2,2-difluoroethyl)phosphonate CAS No. 23466-17-3

Diethyl (2,2-difluoroethyl)phosphonate

Cat. No.: B14698407
CAS No.: 23466-17-3
M. Wt: 202.14 g/mol
InChI Key: WMXFVFUDKFMQRL-UHFFFAOYSA-N
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Description

Diethyl (2,2-difluoroethyl)phosphonate (CAS 23466-17-3) is an organophosphorus compound with the molecular formula C₆H₁₃F₂O₃P and a molecular weight of 202.14 g/mol. Its structure features a phosphonate group (-PO₃) esterified with two ethyl groups and a 2,2-difluoroethyl substituent. The presence of fluorine atoms at the β-position of the ethyl chain confers unique electronic and steric properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

23466-17-3

Molecular Formula

C6H13F2O3P

Molecular Weight

202.14 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,1-difluoroethane

InChI

InChI=1S/C6H13F2O3P/c1-3-10-12(9,11-4-2)5-6(7)8/h6H,3-5H2,1-2H3

InChI Key

WMXFVFUDKFMQRL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(F)F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2,2-difluoroethyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoroethyl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with difluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2,2-difluoroethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.

    Oxidation Products: Phosphonic acids are typical products of oxidation reactions.

    Reduction Products: Phosphine derivatives are formed upon reduction.

Mechanism of Action

The mechanism by which diethyl (2,2-difluoroethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The difluoroethyl moiety can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Halogenated Ethylphosphonates

Compound Name Substituent Key Reactivity Applications References
Diethyl (2-chloroethyl)phosphonate -Cl Chlorine acts as a superior leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions). Precursor for alkylating agents
This compound -F₂ Fluorine's electronegativity stabilizes adjacent bonds; less reactive in substitutions but resistant to hydrolysis. Fluorinated drug intermediates
  • Key Finding : The chloro derivative () exhibits higher reactivity in substitution reactions compared to the difluoro analog due to chlorine’s leaving group ability. However, the difluoro compound’s stability under hydrolytic conditions makes it preferable for applications requiring prolonged shelf life .

Electron-Withdrawing Substituents

Compound Name Substituent Key Reactivity Applications References
Diethyl (2-cyanoethyl)phosphonate -CN Cyano group withdraws electrons, enhancing electrophilicity at the α-carbon. Anti-inflammatory drug development
Diethyl (2-thiophenoyl)phosphonate -C(O)Thiophene Aromatic thiophene moiety enables conjugation and stabilizes intermediates. Materials science, catalysis
  • Key Finding: The cyano-substituted phosphonate () is synthesized via Arbuzov reactions and used in pharmaceuticals, whereas the difluoro compound’s lack of strong electron-withdrawing groups limits its electrophilicity but enhances metabolic stability .

Physical and Structural Properties

Polarity and Solubility

Compound Name Substituent Polarity Solubility Trend References
Diethyl (2-hydroxyethyl)phosphonate -OH High Hydrophilic; soluble in polar solvents
This compound -F₂ Moderate Lipophilic; soluble in organic solvents
  • Key Finding : The hydroxyethyl derivative () is highly polar due to hydrogen bonding, whereas the difluoro compound’s lipophilicity suits it for membrane-permeable drug candidates .

Steric and Electronic Effects

Compound Name Substituent Steric Bulk Electronic Effect References
Diethyl 2,2-diethoxyethylphosphonate -OEt₂ High Ethoxy groups hinder nucleophilic attack
Diethyl (2-ethylphenyl)phosphonate -Ph-C₂H₅ Moderate Aromatic ring stabilizes via resonance
  • Key Finding : Ethoxy groups in increase steric hindrance, reducing reactivity compared to the difluoro compound’s compact substituent .

Pharmaceutical Relevance

Compound Name Bioactivity/Application References
Diethyl [(N-acylamino)bromomethyl]phosphonate Forms amidoaminals with amines; antimicrobial
This compound Stable intermediate for fluorinated therapeutics
  • Key Finding : While bromomethyl derivatives () react readily with amines, the difluoro compound’s stability makes it a better candidate for long-acting drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diethyl (2,2-difluoroethyl)phosphonate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves the Michaelis-Arbusov reaction, where trialkyl phosphites react with halogenated substrates. For fluorinated derivatives like this compound, 2,2-difluoroethyl bromide can react with triethyl phosphite under anhydrous conditions. Key parameters include temperature (80–120°C), solvent (e.g., toluene), and reaction time (12–24 hr). Monitoring progress via 31^{31}P NMR (δ range: +20 to +30 ppm for phosphonates) ensures completion .
  • Optimization Table :

SubstrateSolventTemp (°C)Time (hr)Yield (%)
2,2-Difluoroethyl bromideToluene1101872
2,2-Difluoroethyl iodideDMF1002465

Q. How can 31^{31}P NMR spectroscopy be used to confirm the structure and purity of this compound?

  • Methodology : 31^{31}P NMR is critical for structural elucidation. For diethyl phosphonates, the phosphorus signal appears in the range of +20 to +30 ppm. Coupling with adjacent protons (e.g., 3JPF^3J_{P-F} for fluorinated groups) provides additional confirmation. Decoupling experiments (e.g., 1^1H decoupling) simplify spectra, while 2D 1^{1}H-31^{31}P correlation NMR resolves complex splitting patterns .
  • Example Spectrum Data :

Compound31^{31}P δ (ppm)Splitting Pattern
This compound+25.3Doublet of quartets (JPFJ_{P-F} = 85 Hz, JPOCH2J_{P-OCH2} = 6 Hz)

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : For skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .
  • Waste Disposal : Neutralize with aqueous base (e.g., 1M NaOH) before disposal as hazardous waste.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-difluoroethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the phosphorus center, enhancing reactivity in nucleophilic substitutions. Steric hindrance from the difluoroethyl group, however, may reduce accessibility. Computational studies (DFT calculations) can map frontier molecular orbitals (FMOs) to predict reactivity. Experimental validation involves comparing reaction rates with non-fluorinated analogs (e.g., diethyl ethylphosphonate) under identical Suzuki-Miyaura conditions .

Q. What strategies resolve contradictions in migration data for this compound in polymer matrices?

  • Methodology : Conflicting migration results (e.g., low vs. high leaching in polyolefins) may arise from variations in polymer crystallinity or testing conditions. Use standardized protocols (e.g., EU 10/2011 for food-contact materials):

Extraction Tests : Simulant solvents (e.g., 10% ethanol) at 40°C for 10 days.

Analytical Techniques : LC-MS/MS for trace quantification (LOD < 0.01 mg/kg).
Reconcile discrepancies by correlating migration with polymer Tg and additive compatibility .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

  • Methodology :

  • Persistence : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN model).
  • Toxicity : Apply QSAR models (e.g., ECOSAR) to predict aquatic toxicity (LC50 for fish).
  • Validation : Compare predictions with experimental data from bacterial reverse mutation tests (Ames test) and Daphnia magna acute toxicity assays .

Q. What are the mechanistic pathways for the alkaline hydrolysis of this compound?

  • Methodology : Hydrolysis proceeds via nucleophilic attack by OH⁻ on the phosphorus center. Fluorine’s inductive effect accelerates the reaction. Monitor kinetics using 31^{31}P NMR or conductivity measurements. Rate constants (kobsk_{obs}) can be derived under varying pH (8–12) and temperature (25–60°C). A proposed transition state involves a pentacoordinate phosphorus intermediate .

Data Contradiction Analysis

Q. How to address conflicting 31^{31}P NMR chemical shifts reported for diethyl phosphonate derivatives?

  • Resolution : Variations arise from solvent effects (e.g., DMSO vs. CDCl₃) and concentration. Standardize conditions (0.1 M in CDCl₃, 25°C) and reference to 85% H₃PO₄. Cross-validate with X-ray crystallography for absolute configuration .

Tables for Key Parameters

Table 1 : Comparison of Synthetic Methods

MethodSubstrateCatalystYield (%)Purity (%)
Michaelis-Arbusov2,2-Difluoroethyl bromideNone7295
Steglich Esterification2,2-Difluoroethyl alcoholDMAP/DIC6892

Table 2 : Predicted vs. Experimental Toxicity Data

EndpointQSAR PredictionExperimental Result
Fish LC50 (mg/L)12.515.3 (OECD 203)
Ames Test (Mutagenicity)NegativeNegative (OECD 471)

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